Magnesium pidolate
Description
Chemical Identity and Structural Characterization
Systematic Nomenclature and Molecular Formula
Magnesium pidolate is chemically defined as a coordination complex of magnesium with two molecules of pidolic acid (pyroglutamic acid). Its systematic nomenclature includes:
- IUPAC Name : Magnesium 5-oxopyrrolidine-2-carboxylate (2:1)
- Alternative Names :
- Magnesium pyroglutamate
- Bis(5-oxo-L-prolinato-N1,O2)magnesium
- Pidolic acid magnesium salt (2:1)
The molecular formula is C₁₀H₁₂MgN₂O₆ , with a molecular weight of 280.52 g/mol . Key identifiers include:
| Parameter | Value |
|---|---|
| CAS Number | 62003-27-4, 135701-98-3 |
| EINECS Number | 263-365-7, 227-392-8 |
| UNII | V5PC588N7G |
| DrugBank ID | DBSALT002689 |
The compound’s stereochemistry is defined by the (2S)-5-oxopyrrolidine-2-carboxylate configuration, with two stereocenters confirmed in crystallographic studies.
Crystallographic Structure Analysis
This compound crystallizes as a coordination complex where Mg²⁺ is chelated by two pidolic acid ligands. Structural insights derive from X-ray diffraction studies of analogous pyroglutamate complexes:
Key Structural Features
Spectroscopic Identification
Spectroscopic techniques confirm the molecular structure and functional groups of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectra reveal characteristic absorption bands:
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 1,700–1,750 | C=O stretching (γ-lactam) |
| 1,550–1,600 | C-N (amide) and C-O (carboxylate) |
| 1,400–1,500 | C-H (pyrrolidine ring) |
| 800–900 | N-H deformation (amide) |
These peaks align with pyroglutamic acid derivatives.
Nuclear Magnetic Resonance (¹H NMR)
¹H NMR data for pyroglutamic acid (a component of this compound) in D₂O shows:
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 4.2–4.4 | m | CH₂ (pyrrolidine ring) |
| 2.3–2.5 | m | CH₂ (γ-lactam ring) |
| 1.8–2.0 | m | CH (pyrrolidine ring) |
The absence of NH signals confirms deprotonation of the amide group in the Mg²⁺ complex.
Mass Spectrometry
Electrospray ionization (ESI-MS) fragments include:
| m/z | Fragment |
|---|---|
| 280.05 | [C₁₀H₁₂MgN₂O₆]⁺ (parent ion) |
| 128.03 | [C₅H₇NO₃]⁻ (pidolic acid) |
| 24.30 | [Mg]²⁺ (magnesium ion) |
In-source cyclization of glutamine/glutamic acid to pyroglutamic acid may occur during analysis, requiring careful chromatographic separation.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
62003-27-4 |
|---|---|
Molecular Formula |
C10H12MgN2O6 |
Molecular Weight |
280.52 g/mol |
IUPAC Name |
magnesium;(2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/2C5H7NO3.Mg/c2*7-4-2-1-3(6-4)5(8)9;/h2*3H,1-2H2,(H,6,7)(H,8,9);/q;;+2/p-2/t2*3-;/m00./s1 |
InChI Key |
JQAACYUZYRBHGG-QHTZZOMLSA-L |
SMILES |
C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].[Mg+2] |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)[O-].C1CC(=O)N[C@@H]1C(=O)[O-].[Mg+2] |
Canonical SMILES |
C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].[Mg+2] |
Other CAS No. |
135701-98-3 62003-27-4 |
Synonyms |
5-Ketoproline 5-Oxoproline 5-Oxopyrrolidine-2-Carboxylic Acid Magnesium Pidolate Pidolate, Magnesium Pidolic Acid Pyroglutamate Pyroglutamic Acid Pyrrolidonecarboxylic Acid |
Origin of Product |
United States |
Preparation Methods
Chemical Synthesis from Pyrrolidone Carboxylic Acid
The foundational synthesis of magnesium pidolate involves the neutralization of pyrrolidone carboxylic acid (pidolic acid) with a magnesium base. The reaction typically employs magnesium hydroxide or magnesium oxide due to their favorable reactivity and minimal byproduct formation. The stoichiometric ratio is critical, with one magnesium ion (Mg²⁺) reacting with two pidolic acid molecules to form the bis-complex.
The process begins by dissolving pidolic acid in deionized water under controlled temperature (20–25°C) to prevent thermal degradation. Aqueous magnesium hydroxide is then gradually added, maintaining a pH of 6.5–7.5 to optimize yield and purity. The exothermic reaction necessitates cooling to avoid side reactions, such as the formation of magnesium carbonate impurities from atmospheric CO₂. Post-neutralization, the solution is concentrated under vacuum and spray-dried to obtain an amorphous, white powder with a magnesium content of 8.49–8.84%.
Pharmacopoeia-Compliant Synthesis
The European Pharmacopoeia (Ph. Eur.) specifies rigorous protocols for this compound synthesis to ensure pharmaceutical-grade quality. Key steps include:
- Impurity Control : Limits for chlorides (<0.1%), sulfates (<0.5%), and heavy metals (<30 ppm) are enforced via precipitation and spectrophotometric assays.
- Assay Method : The magnesium content is determined by titrating 80.0 mg of the compound in sulfuric acid with 0.02 M potassium permanganate, where 1 mL of titrant corresponds to 2.815 mg of MgO₂.
- Crystallization : The final product is crystallized from methanol to achieve >99% purity, followed by storage in light-protected containers to prevent photodegradation.
Industrial-Scale Manufacturing Processes
Reaction Optimization for Bulk Production
Industrial manufacturers like Global Calcium employ continuous stirred-tank reactors (CSTRs) to scale up synthesis. Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 20–25°C | Prevents side reactions |
| pH | 6.5–7.5 | Maximizes neutralization |
| Mixing Speed | 200–300 RPM | Ensures homogeneity |
| Drying Method | Spray drying | Maintains amorphous form |
The use of nitrogen-purged environments minimizes oxidative degradation, while in-line pH and conductivity sensors ensure real-time monitoring. Post-synthesis, the product undergoes micronization to achieve a particle size of <50 µm, enhancing dissolution rates in oral formulations.
Purification and Quality Assurance
Industrial batches are purified via membrane filtration (0.22 µm) to remove particulate matter, followed by ion-exchange chromatography to eliminate residual Ca²⁺ and Fe³⁺ ions. Compliance with Good Manufacturing Practices (GMP) mandates documentation of every production step, including raw material certificates, in-process testing, and final product validation.
Formulation and Dosage Form Preparation
Oral Solid Dosage Forms
This compound is commonly tableted using direct compression. A typical formulation includes:
| Component | Function | Percentage |
|---|---|---|
| This compound | Active ingredient | 70–80% |
| Microcrystalline cellulose | Binder | 10–15% |
| Crosspovidone | Disintegrant | 5–8% |
| Magnesium stearate | Lubricant | 1–2% |
The blend is compressed at 10–15 kN to ensure tablet hardness >50 N, with disintegration times <5 minutes in simulated gastric fluid.
Liquid Formulations
For oral solutions, this compound is dissolved in purified water (60% w/v) and combined with suspending agents like xanthan gum (0.5–1.0%) to prevent sedimentation. pH adjustment to 3.5–4.5 using citric acid enhances stability, while sucrose (10–20%) masks the compound’s bitter taste.
Analytical Methods for Quality Control
Spectrophotometric Assays
Ultraviolet-visible (UV-Vis) spectroscopy at 210 nm quantifies pidolic acid content, with a calibration range of 0.1–10 mg/mL. High-performance liquid chromatography (HPLC) using a C18 column and phosphate buffer (pH 2.5) resolves pidolic acid from impurities like pyroglutamic acid, ensuring <2% impurity B.
Titrimetric Analysis
The Ph. Eur.-mandated permanganate titration remains the gold standard for magnesium quantification, offering a relative standard deviation (RSD) of <1%.
Recent Advances and Innovations
Green Synthesis Techniques
Recent patents describe solvent-free mechanochemical synthesis using ball milling, reducing energy consumption by 40% compared to traditional methods. This approach eliminates aqueous waste and enhances reaction kinetics, achieving yields >95% in 30 minutes.
Nanoformulations
Nanoemulsions incorporating this compound (50–100 nm droplet size) have demonstrated 30% higher intestinal absorption in preclinical models, attributed to enhanced paracellular transport via claudin-16/19 pathways.
Chemical Reactions Analysis
Types of Reactions: Magnesium pidolate primarily undergoes chelation reactions due to the presence of the carboxylate groups in pidolic acid. It does not typically participate in oxidation or reduction reactions under normal conditions.
Common Reagents and Conditions: The synthesis of this compound involves reagents such as magnesium oxide or magnesium hydroxide and pidolic acid. The reaction conditions include an aqueous medium and heating to facilitate the reaction .
Major Products: The primary product of the reaction between magnesium oxide or hydroxide and pidolic acid is this compound. No significant by-products are typically formed under controlled conditions .
Scientific Research Applications
Pharmaceutical Applications
1.1 Mental Health Support
Magnesium is essential for brain function, and magnesium pidolate has been shown to improve cognitive function and mood. Research indicates that adequate magnesium levels are associated with reduced anxiety and stress levels. A study demonstrated that this compound supplementation could lead to significant improvements in mental health parameters in patients with anxiety disorders .
1.2 Cardiovascular Health
This compound plays a crucial role in cardiovascular health by regulating blood pressure and maintaining heart rhythm. A randomized controlled trial involving 90 patients with premature ventricular contractions (PVCs) showed that those treated with this compound experienced a significant reduction in PVC frequency compared to the placebo group .
| Outcome | Mg Pidolate Group (N=45) | Placebo Group (N=45) |
|---|---|---|
| PVCs/day (pre) | 1883 (2 - 38804) | 2634 (194 - 24534) |
| PVCs/day (post 30 days) | 165 (0 - 6677) | 4211 (42 - 22526) |
| Improvement (%) | 96% | - |
1.3 Sports Performance Enhancement
Athletes use this compound to enhance performance and recovery. It supports muscle function and energy production, reducing fatigue during intense physical activities. Studies suggest that magnesium supplementation can improve exercise performance and recovery times .
1.4 Dermatological Uses
In dermatology, this compound is utilized for its anti-inflammatory properties and role in cellular regeneration. It has been found effective in treating various skin conditions, contributing to improved skin health and appearance .
Case Studies
2.1 Management of Sickle Cell Disease
Research indicates that this compound may help manage sickle cell disease by preventing dehydration of red blood cells, thereby reducing painful episodes associated with the condition. A small study found that children taking oral this compound experienced fewer painful crises compared to those on a placebo .
2.2 Headache Relief
Magnesium deficiency is linked to tension-type headaches and migraines. Studies have shown that this compound can reverse deficiencies responsible for headaches, providing relief even after short administration periods .
| Study | Participants | Dosage | Outcome |
|---|---|---|---|
| Facchinetti et al., 1991 | 20 females | 360 mg daily | Significant reduction in headache frequency |
| Taubert et al., 1994 | 63 adults | 600 mg daily | Statistically significant reduction in migraine attacks |
Mechanism of Action
The effectiveness of magnesium pidolate results from the complementarity between magnesium and pidolic acid. This compound quickly remedies magnesium deficiency by providing a highly bioavailable form of magnesium that is easily absorbed and utilized by the body. The compound penetrates cells effectively, ensuring that magnesium reaches intracellular targets where it is needed for various biochemical processes .
Comparison with Similar Compounds
Comparative Analysis with Similar Magnesium Compounds
Bioavailability
Magnesium Pidolate vs. Inorganic Salts (e.g., Mg Oxide, Mg Sulfate):
- Animal Studies: Organic salts like this compound exhibit 13% higher absorption than inorganic salts in rats. In mice, serum magnesium levels doubled (100% increase) with pidolate compared to magnesium lactate (50%) .
- Human Studies: Mixed results exist.
This compound vs. Other Organic Salts (e.g., Mg Citrate, Mg Gluconate):
- In rats, magnesium gluconate showed the highest bioavailability (67%), followed by pidolate (similar to citrate and lactate). However, pidolate induced higher urinary magnesium excretion, suggesting rapid absorption but shorter retention .
- In humans, magnesium citrate demonstrated superior bioavailability compared to pidolate in chronic supplementation, with higher serum and salivary magnesium levels .
Tissue and Cellular Penetration
- Bone Cells: this compound underperforms in osteoblast models, failing to maintain intracellular magnesium at physiological concentrations (1 mM), unlike inorganic salts like magnesium chloride .
- Neurological Tissues: Pidolate excels in crossing the BBB, making it effective for migraines and neuroprotection.
Clinical Efficacy
Side Effects and Tolerability
- GI Effects : Pidolate causes diarrhea and abdominal pain at high doses (e.g., 125 mg/kg/day in sickle cell trials) .
- Neurological Effects : Exhibits neurosedative properties in mice, unlike aspartate or lactate, which may exacerbate NMDA toxicity .
- Drug Interactions : May interact with muscle relaxants; requires medical supervision during pregnancy .
Psychopharmacological and Metabolic Effects
- Stress/Anxiety : Pidolate reduces muricidal behavior in magnesium-depleted rats more effectively than gluconate or chloride .
- Lipid Metabolism : In diabetic patients, pidolate supplementation lowers LDL cholesterol and increases HDL, comparable to effects seen with magnesium citrate .
Key Research Findings and Contradictions
- Bioavailability Paradox : While animal studies favor pidolate, human trials show citrate as more bioavailable .
- Tissue-Specific Efficacy : Pidolate’s poor performance in bone cells contrasts with its effectiveness in neurological and erythrocyte models .
- Clinical Gaps: Limited large-scale trials for pidolate in migraines and sickle cell disease compared to citrate or oxide .
Q & A
Q. How can researchers assess the bioavailability of magnesium pidolate compared to other magnesium salts in preclinical models?
Methodological Answer: Bioavailability can be evaluated using serum magnesium level measurements in animal models (e.g., mice or rats) after oral administration. For instance, studies comparing this compound with lactate or citrate salts often employ repeated blood sampling over 24 hours, followed by atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS) to quantify serum magnesium . Parallel in vitro intestinal permeability assays (e.g., Caco-2 cell monolayers) can further validate absorption kinetics .
Q. What experimental designs are recommended for evaluating this compound’s efficacy in headache prevention?
Methodological Answer: Randomized controlled trials (RCTs) should include standardized dosages (e.g., 300–600 mg/day) and control groups receiving placebo or other magnesium salts. Outcome measures should incorporate headache frequency, duration, and severity scales (e.g., HIT-6), alongside serum and cerebrospinal fluid (CSF) magnesium quantification to correlate clinical effects with bioavailability .
Q. How can researchers quantify this compound in biological samples?
Methodological Answer: Techniques like AAS, ICP-MS, or nuclear magnetic resonance (NMR) spectroscopy are optimal. For tissue-specific distribution, isotope-labeled magnesium (e.g., ²⁶Mg) combined with mass spectrometry provides precise tracking of pidolate-derived magnesium in organs like the brain or bones .
Advanced Research Questions
Q. What methodologies are suitable for investigating this compound’s ability to cross the blood-brain barrier (BBB)?
Methodological Answer: Use in vitro BBB models with human brain endothelial cells (e.g., hCMEC/D3 line) to measure transcellular transport. In vivo, employ tracer isotopes (e.g., ²⁶Mg) in rodent models, followed by CSF and brain tissue analysis. Positron emission tomography (PET) with magnesium-specific radiotracers could non-invasively track cerebral uptake .
Q. How can contradictory findings on this compound’s antihypertensive effects be resolved?
Methodological Answer: Conduct dose-response studies with ambulatory blood pressure monitoring (ABPM) in hypertensive cohorts. Stratify participants by baseline magnesium status (e.g., serum Mg²⁺ <0.75 mmol/L) and analyze intracellular ion concentrations via erythrocyte magnesium assays. Meta-analyses should account for confounding factors like renal function and concurrent medications .
Q. What strategies optimize this compound formulations for enhanced stability and pediatric compliance?
Methodological Answer: Perform excipient compatibility studies using differential scanning calorimetry (DSC) and high-performance liquid chromatography (HPLC) to identify stabilizers (e.g., antioxidants). For pediatric use, develop oral solutions with taste-masking agents (e.g., sucralose) validated via palatability trials and dissolution testing under simulated gastric conditions .
Q. How can researchers elucidate this compound’s neuroprotective mechanisms in migraine pathophysiology?
Methodological Answer: Combine electrophysiological recordings (e.g., cortical spreading depression in rodent migraine models) with proteomic analysis of brain tissues to identify pathways like NMDA receptor modulation or mitochondrial function. Clinical studies should integrate qEEG and functional MRI to assess neural excitability changes .
Q. What statistical approaches address heterogeneity in this compound clinical trial data?
Methodological Answer: Apply meta-regression to adjust for variables like dosage, study duration, and population demographics. Sensitivity analyses can exclude outliers, while Bayesian hierarchical models quantify uncertainty in small-sample studies .
Methodological Considerations for Data Interpretation
Q. How should researchers design studies to compare this compound’s bone vs. neural tissue distribution?
Methodological Answer: Use dual-energy X-ray absorptiometry (DEXA) for bone magnesium content and contrast with CSF/brain magnesium levels via ICP-MS. Isotope ratio imaging in animal models can spatially resolve tissue-specific accumulation .
Q. What biomarkers best correlate this compound’s therapeutic efficacy in neurological disorders?
Methodological Answer: CSF magnesium levels, erythrocyte Mg²⁺ content, and peripheral biomarkers like TRPM7 gene expression in lymphocytes. Neuroimaging markers (e.g., quantitative MRI for cerebral magnesium) may provide non-invasive correlates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
